molecular formula C11H8ClFN2O3 B13680032 Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13680032
M. Wt: 270.64 g/mol
InChI Key: IMBGNBPGXWWUQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of this compound with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific oxadiazole ring structure combined with chloro and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8ClFN2O3

Molecular Weight

270.64 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H8ClFN2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3

InChI Key

IMBGNBPGXWWUQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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